molecular formula C10H12F2N2 B2775137 (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine CAS No. 2168194-58-7

(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine

Cat. No. B2775137
CAS RN: 2168194-58-7
M. Wt: 198.217
InChI Key: SMFJZQSCBIARCF-UHFFFAOYSA-N
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Description

“(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine” is a chemical compound with the CAS Number: 2168194-58-7 . It has a molecular weight of 198.22 and its IUPAC name is (3,3-difluoro-1-(pyridin-4-yl)cyclobutyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The recommended storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Catalytic Applications

Research demonstrates the utility of pyridinyl methanamine derivatives in synthesizing novel compounds through C–H bond activation, leading to the development of unsymmetrical pincer palladacycles. These compounds exhibit significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state, highlighting their potential in organic synthesis and catalysis (Roffe et al., 2016).

Anticonvulsant Potential

A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized and demonstrated significant anticonvulsant activity. These compounds were found to offer seizures protection in various models, indicating their potential as therapeutic agents in treating convulsive disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving pyridinyl methanamine derivatives have been studied for their photocytotoxic properties in red light, demonstrating unprecedented activity in generating reactive oxygen species and inducing apoptosis in cancer cells. These complexes exhibit selective uptake in cancer cells, making them promising candidates for targeted cancer therapy and cellular imaging (Basu et al., 2014).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on pyridinyl methanamine ligands have been synthesized and characterized, showing strong anticancer activity against various human cancerous cell lines. These findings suggest the potential of these complexes in cancer treatment, with specific compounds demonstrating high selectivity and minimal cytotoxicity toward noncancerous cells (Mbugua et al., 2020).

Environmental Sensing and Detection

A tri-(2-picolyl) amine functionalized triarylborane was designed for effective detection and discrimination of CN- and F- in aqueous solutions. This compound exhibits distinct fluorogenic responses upon complexing with these anions, demonstrating its utility in environmental monitoring and safety applications (Zhang et al., 2019).

Safety and Hazards

The compound has a GHS05 pictogram, which indicates that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

(3,3-difluoro-1-pyridin-4-ylcyclobutyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJZQSCBIARCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine

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